molecular formula C20H23FN2O2 B5369665 1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine

1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine

Cat. No. B5369665
M. Wt: 342.4 g/mol
InChI Key: JXSWZICNNRJQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine, also known as FIP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FIP belongs to the class of piperazine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and possible future directions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. This compound has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several possible future directions for research on 1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine. One area of interest is its potential use as an antidepressant and anxiolytic agent. This compound has been shown to have anxiolytic effects in animal models, and further studies are needed to investigate its potential use in humans.
Another area of interest is its potential use as an anti-cancer agent. This compound has been shown to have anti-cancer properties in various studies, and further research is needed to investigate its potential use in cancer therapy.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicine. Further studies are needed to fully understand its mechanism of action and its potential use in various diseases.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine involves the reaction between 1-(4-fluorophenyl)piperazine and 3-isopropoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-isopropoxybenzoyl)piperazine has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15(2)25-19-5-3-4-16(14-19)20(24)23-12-10-22(11-13-23)18-8-6-17(21)7-9-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSWZICNNRJQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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